1-(1-Hydroxyethyl)anthracene-9,10-dione
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Overview
Description
1-(1-Hydroxyethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features a 9,10-dioxoanthracene core with a hydroxyethyl group attached, making it a unique and valuable molecule in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1-ethyl-9,10-anthraquinone using oxidizing agents like potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of catalysts such as vanadium pentoxide (V2O5) in a fixed-bed reactor at elevated temperatures (around 389°C) is a common method for producing anthraquinone derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxyethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Higher oxidation states of anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-(1-Hydroxyethyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxyethyl)anthracene-9,10-dione involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This inhibition is achieved through hydrogen-bond interactions with amino acid residues such as Gln322, Gly306, Thr307, and Ser329 .
Comparison with Similar Compounds
- 1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione
- 1,6-Dihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione
- Mitoxantrone (1-Amino-5,8-dihydroxy-4-{2-[(2-hydroxyethyl)amino]ethyl}amino}anthracene-9,10-dione)
Uniqueness: 1-(1-Hydroxyethyl)anthracene-9,10-dione stands out due to its specific hydroxyethyl substitution, which imparts unique chemical and biological properties. Its ability to inhibit α-glucosidase with high specificity and potency makes it a valuable compound in diabetes research .
Properties
CAS No. |
64267-40-9 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-(1-hydroxyethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-9(17)10-7-4-8-13-14(10)16(19)12-6-3-2-5-11(12)15(13)18/h2-9,17H,1H3 |
InChI Key |
AQJGQODMKLPMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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